molecular formula C21H21N5O3S2 B2808229 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide CAS No. 954094-65-6

2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide

Cat. No.: B2808229
CAS No.: 954094-65-6
M. Wt: 455.55
InChI Key: IQYVVBFEPRQGRO-UHFFFAOYSA-N
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Description

2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazole ring, a pyridine moiety, and an acetamide group, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Formation of the Acetamide Group: The acetamide group can be formed by reacting aniline derivatives with acetic anhydride under mild conditions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates through a thiol-ene reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the pyridine moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and pyridine sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. It may also serve as a probe in biochemical assays.

Medicine

In medicine, the compound has potential as a pharmaceutical agent. Its structure suggests it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties may also make it useful in catalysis and material science.

Mechanism of Action

The mechanism of action of 2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide likely involves interactions with specific molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-({[(3-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-[(pyridin-2-yl)methyl]acetamide: This compound is unique due to its specific combination of functional groups and ring structures.

    This compound: Similar compounds include those with variations in the thiazole or pyridine rings, which may alter their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and ring structures, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S2/c1-14(27)24-15-6-4-7-16(9-15)25-20(29)13-31-21-26-18(12-30-21)10-19(28)23-11-17-5-2-3-8-22-17/h2-9,12H,10-11,13H2,1H3,(H,23,28)(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYVVBFEPRQGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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